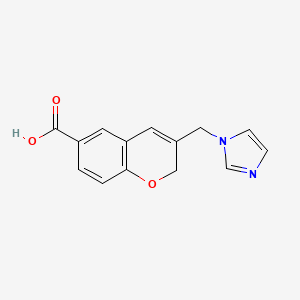
2,2-dimethoxy-2-pyridin-4-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-2-pyridin-4-ylethanamine is an organic compound that features a pyridine ring substituted with a dimethoxyethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethoxy-2-pyridin-4-ylethanamine typically involves the reaction of pyridine derivatives with dimethoxyethylamine. One common method includes the use of pyridine N-oxides, which react with dimethoxyethylamine under specific conditions to yield the desired product . The reaction conditions often involve the use of catalysts such as copper or nickel to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-2-pyridin-4-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
2,2-Dimethoxy-2-pyridin-4-ylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism by which 2,2-dimethoxy-2-pyridin-4-ylethanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways and inhibition or activation of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2,2-Diethoxy-2-pyridin-4-ylethanamine: Similar in structure but with ethoxy groups instead of methoxy groups.
2,2-Dimethoxy-2-pyridin-4-ylpropanamine: Similar but with a propanamine group instead of an ethanamine group.
Uniqueness
2,2-Dimethoxy-2-pyridin-4-ylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxyethylamine group allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2,2-dimethoxy-2-pyridin-4-ylethanamine |
InChI |
InChI=1S/C9H14N2O2/c1-12-9(7-10,13-2)8-3-5-11-6-4-8/h3-6H,7,10H2,1-2H3 |
InChI Key |
MODGVDCXMCYGAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)(C1=CC=NC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Trichloromethyl-[1,3]dioxane](/img/structure/B8768909.png)
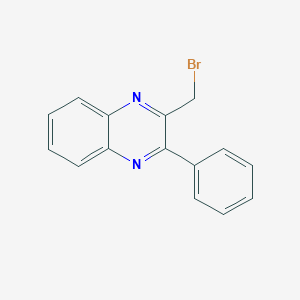
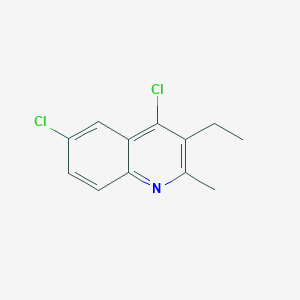
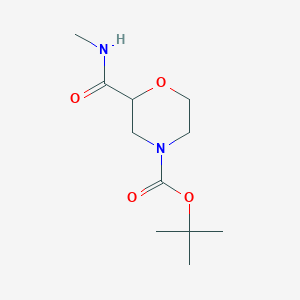
![Ethyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B8768933.png)
![2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8768940.png)
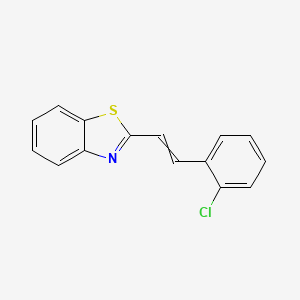
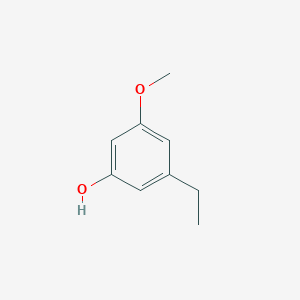
![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)cyclopropanecarboxamide](/img/structure/B8768960.png)
![Naphtho[1,2-d]thiazole](/img/structure/B8768961.png)
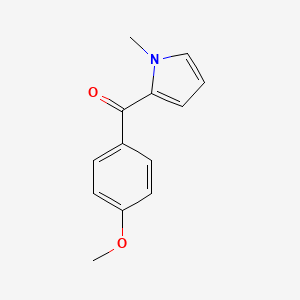
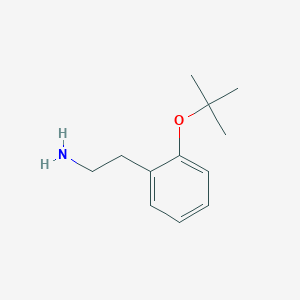
![Methanone, (4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-imidazol-1-yl-](/img/structure/B8768996.png)
